molecular formula C19H22O3 B031126 Tert-butyl [4-(benzyloxy)phenyl]acetate CAS No. 19712-89-1

Tert-butyl [4-(benzyloxy)phenyl]acetate

Cat. No. B031126
CAS RN: 19712-89-1
M. Wt: 298.4 g/mol
InChI Key: SPTBFUBVTLEHBX-UHFFFAOYSA-N
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Description

“Tert-butyl [4-(benzyloxy)phenyl]acetate” is a chemical compound . It’s related to “tert-Butyl acetate”, which is a colorless flammable liquid with a camphor or blueberry-like smell . It’s also related to “4-tert-Butylphenylboronic acid”, which is a cross-coupling building block used in the synthesis of tetracycline derivatives .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of “tert-Butyl ( (1R)-1- (4- (benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate” involves the use of 4-benzyloxybenzaldehyde and tert-butyl carbamate . Another method involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The molecular structure of related compounds like “4-TERT-BUTYLPHENYL ACETATE” has a linear formula of C12H16O2 . Another related compound, “4-tert-Butylphenylacetic acid”, also has a molecular formula of C12H16O2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, the hydrogenation of “4-tert-Butylphenol” gives "trans-4-tert-butylcyclohexanol" . Controlled condensation with formaldehyde gives calixarenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “4-TERT-BUTYLPHENYL ACETATE” include a colorless appearance, fruity odor, and a density of 0.8593 g/cm3 . Another related compound, “4-tert-Butylphenylacetic acid”, has a molecular weight of 192.254 Da .

Safety And Hazards

The safety and hazards associated with similar compounds include flammability and potential for respiratory irritation . It’s important to avoid breathing mist, gas, or vapors and to use personal protective equipment when handling these compounds .

Future Directions

The future directions for “Tert-butyl [4-(benzyloxy)phenyl]acetate” and related compounds could involve their use in the synthesis of novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . They could also be used as building blocks for the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .

properties

IUPAC Name

tert-butyl 2-(4-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-19(2,3)22-18(20)13-15-9-11-17(12-10-15)21-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTBFUBVTLEHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607571
Record name tert-Butyl [4-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [4-(benzyloxy)phenyl]acetate

CAS RN

19712-89-1
Record name tert-Butyl [4-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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